(4-Bromonaphthalen-1-yl)boronic acid

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Organoboron Reactivity

(4-Bromonaphthalen-1-yl)boronic acid (CAS 145965-14-6) is a heterobifunctional organoboron compound comprising a naphthalene scaffold substituted with a bromine atom at the 4-position and a boronic acid group (–B(OH)2) at the 1-position. It typically appears as a white to off-white crystalline solid with a melting point of 230–260 °C and a molecular weight of 250.88 g·mol⁻¹.

Molecular Formula C10H8BBrO2
Molecular Weight 250.89 g/mol
CAS No. 145965-14-6
Cat. No. B134909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromonaphthalen-1-yl)boronic acid
CAS145965-14-6
Molecular FormulaC10H8BBrO2
Molecular Weight250.89 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C2=CC=CC=C12)Br)(O)O
InChIInChI=1S/C10H8BBrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H
InChIKeyDKKOMUVRCPKTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (4-Bromonaphthalen-1-yl)boronic Acid (CAS 145965-14-6): Core Identity and Procurement Relevance


(4-Bromonaphthalen-1-yl)boronic acid (CAS 145965-14-6) is a heterobifunctional organoboron compound comprising a naphthalene scaffold substituted with a bromine atom at the 4-position and a boronic acid group (–B(OH)2) at the 1-position . It typically appears as a white to off-white crystalline solid with a melting point of 230–260 °C and a molecular weight of 250.88 g·mol⁻¹ . The compound is primarily employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl architectures, and is specifically catalogued as an OLED material intermediate by multiple industrial suppliers .

Why 4-Bromonaphthalen-1-ylboronic Acid Cannot Be Substituted by Generic Boronic Acids: Structural and Reactivity Constraints


In-class boronic acids such as 4-chloronaphthalen-1-ylboronic acid, 1-naphthaleneboronic acid, or 4-bromophenylboronic acid cannot serve as drop-in replacements for (4-bromonaphthalen-1-yl)boronic acid. The bromine substituent at the 4-position provides superior reactivity in palladium-catalyzed cross-coupling compared to chlorine, while the boronic acid at the 1-position enables orthogonal, chemoselective sequential coupling strategies that are impossible with monofunctional analogs . Furthermore, the rigid naphthalene core imparts distinct electronic and steric properties essential for the performance of downstream OLED emitters and host materials, properties that a phenyl-based boronic acid cannot replicate [1]. The precise 1,4-substitution pattern is also specifically required for the synthesis of patented URAT1 inhibitor drug candidates, where any deviation abolishes activity [2].

Quantitative Differentiation Evidence for (4-Bromonaphthalen-1-yl)boronic Acid vs. Closest Analogs


Bromine vs. Chlorine Reactivity in Suzuki-Miyaura Cross-Coupling: A Class-Level Reactivity Advantage

In palladium-catalyzed Suzuki-Miyaura cross-coupling, aryl bromides undergo oxidative addition approximately 50–100 times faster than the corresponding aryl chlorides under identical conditions [1]. As a result, (4-bromonaphthalen-1-yl)boronic acid enables higher coupling yields and shorter reaction times than its 4-chloro analog (4-chloronaphthalen-1-ylboronic acid, CAS 147102-97-4). While no direct head-to-head comparison for these precise compounds was identified, the well-established relative reactivity of Caryl–Br vs. Caryl–Cl in Pd(0)-catalyzed transformations provides strong class-level inference that the bromo derivative offers a quantifiable kinetic advantage in synthetic workflows [2].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Organoboron Reactivity

Bifunctional Orthogonal Reactivity: Enabling Sequential C–C Bond Formation Strategies

(4-Bromonaphthalen-1-yl)boronic acid is a rare heterobifunctional building block that permits two successive, chemoselective C–C bond-forming events: the boronic acid group can participate in a first Suzuki coupling, followed by a second coupling at the bromine site. This orthogonal reactivity is absent in monofunctional analogs such as 1-naphthaleneboronic acid (CAS 13922-41-3) or 4-bromonaphthalene . In the patented synthesis of the URAT1 inhibitor ZXS-BR, the compound's bromine site is alkylated while the naphthalene core is introduced intact via its boronic acid handle, demonstrating industrial exploitation of this dual reactivity [1].

Divergent Synthesis Sequential Coupling Chemoselectivity

OLED-Specific Structural Rigidity: Naphthalene Core vs. Phenyl-Based Boronic Acids

The extended π-conjugated naphthalene core of (4-bromonaphthalen-1-yl)boronic acid imparts significantly higher triplet energy (ET > 2.5 eV) and greater structural rigidity than phenyl-based boronic acids such as 4-bromophenylboronic acid (CAS 5467-74-3, ET ≈ 2.7 eV for biphenyl but with higher conformational flexibility) [1]. Multiple OLED-related patents (CN-112341447-A, KR-20210145895-A) specifically require naphthalene-derived intermediates synthesized from this boronic acid for electron-transport and host materials, confirming that the naphthalene scaffold is not an interchangeable component but a performance-defining structural element .

OLED Materials Charge Transport Host Materials

Validated Industrial Purity: 97–99%+ Assay with Batch-Specific QC Documentation

Leading suppliers including Sigma-Aldrich (MilliporeSigma), TCI, and Bidepharm offer (4-bromonaphthalen-1-yl)boronic acid at verified purities of ≥97% (Sigma-Aldrich), 97–108% by neutralization titration (TCI), and 97% standard with HPLC/NMR/GC batch analysis (Bidepharm) . This level of analytical documentation is not uniformly available for less common analogs such as 4-iodonaphthalen-1-ylboronic acid (CAS 1676072-26-6), for which commercial availability is limited and purity specifications are less rigorously reported . The availability of CoA-backed, high-purity material reduces pre-reaction purification steps and ensures reproducible coupling yields.

Quality Control Procurement Purity Specification

High-Value Application Scenarios for (4-Bromonaphthalen-1-yl)boronic Acid Based on Quantitative Evidence


Synthesis of URAT1 Inhibitor Drug Candidates (e.g., ZXS-BR) Requiring 1,4-Naphthalene Substitution

The patented preparation of the URAT1 inhibitor ZXS-BR (WO2018001197A1) specifically utilizes (4-bromonaphthalen-1-yl)boronic acid to introduce the naphthalene moiety into the triazole-thioacetic acid scaffold. The method claims lower cost, easier handling, and suitability for industrial scale-up compared to prior art routes that did not employ this boronic acid [1].

OLED Host and Electron-Transport Material Building Blocks

Multiple OLED patents (CN-112341447-A, KR-20210145895-A, US-2021376253-A1) incorporate (4-bromonaphthalen-1-yl)boronic acid as the key naphthalene donor for constructing electron-transport materials and host matrices. The rigid naphthalene core improves charge transport and device lifetime relative to phenyl-based alternatives .

Sequential Chemoselective Synthesis of Unsymmetrical Biaryls and Triaryls

The bifunctional nature of (4-bromonaphthalen-1-yl)boronic acid enables one-pot or stepwise double Suzuki couplings to assemble unsymmetrical 1,4-diarylnaphthalene architectures. This reactivity profile is exploited in the preparation of 3,5-substituted enones via Suzuki coupling and in microwave-assisted syntheses of ethynylarylboronates, as documented by Sigma-Aldrich's application notes .

Microwave-Assisted Synthesis of Fluorescent Boronic Acid Sensors

The compound serves as a starting material for microwave-assisted synthesis of ethynylarylboronates, which are subsequently converted into boronic acid-based fluorescent sensors for carbohydrates. The bromine substituent facilitates Sonogashira coupling, while the boronic acid provides the carbohydrate recognition element, a dual role that monofunctional analogs cannot fulfill [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromonaphthalen-1-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.